6-(2-Hydroxyphenyl)picolinaldehyde
Description
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
6-(2-hydroxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-9-4-3-6-11(13-9)10-5-1-2-7-12(10)15/h1-8,15H |
InChI Key |
WSKBHULLTKDBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 2 Hydroxyphenyl Picolinaldehyde
Precursor Synthesis Strategies for 6-Bromo-2-Pyridinecarbaldehyde
The synthesis of 6-(2-Hydroxyphenyl)picolinaldehyde relies on the availability of key precursors, most notably 6-Bromo-2-Pyridinecarbaldehyde. This bromo-aldehyde serves as a crucial building block for introducing the pyridine-aldehyde moiety in subsequent coupling reactions.
Synthetic Routes and Reaction Optimizations
A prominent method for synthesizing 6-Bromo-2-Pyridinecarbaldehyde, also known as 6-bromo-2-formyl-pyridine, starts from 2,6-dibromopyridine (B144722). prepchem.com This transformation is typically achieved through a lithium-halogen exchange followed by formylation.
The reaction involves dissolving 2,6-dibromopyridine in an ethereal solvent, such as diethyl ether, and cooling the mixture to a low temperature, commonly -78 °C. prepchem.com A solution of n-butyllithium in hexane (B92381) is then added slowly, which selectively replaces one of the bromine atoms with lithium. Following this, a formylating agent, such as dimethylformamide (DMF), is introduced to react with the lithiated intermediate. prepchem.com The reaction is carefully maintained at -78 °C during these additions to prevent side reactions. After the reaction period, the mixture is warmed and quenched with a strong acid like hydrochloric acid. prepchem.com The product is then isolated through extraction and purified, often by trituration with a non-polar solvent like pentane, to yield the desired aldehyde as a solid. prepchem.com
| Parameter | Condition | Source |
| Starting Material | 2,6-Dibromopyridine | prepchem.com |
| Reagent 1 | n-Butyllithium in hexane | prepchem.com |
| Reagent 2 | Dimethylformamide (DMF) in ether | prepchem.com |
| Solvent | Diethyl ether | prepchem.com |
| Temperature | -78 °C | prepchem.com |
| Workup | 6N Hydrochloric acid, ether extraction | prepchem.com |
| Purification | Trituration with pentane | prepchem.com |
This synthetic route is effective, providing the precursor in good yields for subsequent steps. The optimization of this reaction hinges on careful temperature control and the slow, dropwise addition of reagents to manage the exothermic nature of the lithiation and ensure selective mono-substitution.
Direct Synthesis Approaches to this compound
The most direct route to the target compound involves a cross-coupling reaction that forms the biaryl bond between the pyridine (B92270) and phenyl rings in a single step.
Suzuki Coupling Reactions and Yield Considerations
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, making it ideal for synthesizing biaryl compounds like this compound. nih.govnih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.gov
In the direct synthesis of this compound, 6-Bromo-2-Pyridinecarbaldehyde is reacted with (2-Hydroxyphenyl)boronic acid. The reaction is catalyzed by a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in the presence of a base. nih.gov The base is crucial for the transmetalation step of the catalytic cycle. The reaction is known for its high efficiency and tolerance of various functional groups, although the free hydroxyl group on the boronic acid may sometimes necessitate specific conditions or protection to achieve optimal yields. nih.gov Yields for Suzuki couplings are often reported as good to excellent. nih.gov
| Component | Example | Function | Source |
| Aryl Halide | 6-Bromo-2-Pyridinecarbaldehyde | Pyridine-aldehyde source | prepchem.com |
| Organoboron Reagent | (2-Hydroxyphenyl)boronic acid | Phenyl source | harvard.edu |
| Catalyst | Pd(PPh3)4 or Pd(OAc)2/ligand | C-C bond formation | nih.govharvard.edu |
| Base | K3PO4, Na2CO3, or other | Catalyst activation | harvard.edu |
| Solvent | Dioxane/water, Toluene, or DMF | Reaction medium | harvard.edu |
Indirect Synthesis via Methoxy (B1213986) Precursors and Subsequent Demethylation
An alternative, multi-step approach involves first synthesizing a methoxy-protected version of the target compound, followed by a demethylation step to reveal the final hydroxyl group. This strategy can be advantageous if the direct coupling with the unprotected hydroxyphenylboronic acid proves to be low-yielding or problematic.
Synthesis of 6-(2-Methoxyphenyl)picolinaldehyde
The first step in the indirect route is the synthesis of 6-(2-Methoxyphenyl)picolinaldehyde. nih.gov This is also achieved via a Suzuki-Miyaura cross-coupling reaction. In this case, 6-Bromo-2-Pyridinecarbaldehyde is reacted with (2-Methoxyphenyl)boronic acid. The conditions are similar to those described for the direct synthesis, utilizing a palladium catalyst and a base. This reaction couples the two aromatic rings to form the methoxy-protected intermediate.
Demethylation Methodologies (e.g., using BBr3)
The final step in the indirect pathway is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. Boron tribromide (BBr3) is a powerful and commonly used reagent for the demethylation of aryl methyl ethers. orgsyn.orgcommonorganicchemistry.com
The reaction is typically performed by treating a solution of the methoxy precursor, 6-(2-Methoxyphenyl)picolinaldehyde, with BBr3 in an anhydrous solvent, with dichloromethane (B109758) (DCM) being a preferred choice. orgsyn.orgcommonorganicchemistry.com The reaction is often initiated at a low temperature (e.g., 0 °C or -78 °C) before being allowed to warm to room temperature. commonorganicchemistry.com Boron tribromide acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl C-O bond. It is recommended to use at least one equivalent of BBr3 for each ether group. mdma.ch After the reaction is complete, the mixture is carefully hydrolyzed, typically by adding water, which precipitates the product and decomposes the boron-containing byproducts. orgsyn.org The final product is then isolated through extraction and purification.
| Parameter | Condition | Purpose | Source |
| Starting Material | 6-(2-Methoxyphenyl)picolinaldehyde | Methoxy precursor | nih.gov |
| Reagent | Boron tribromide (BBr3) | Demethylating agent | orgsyn.orgcommonorganicchemistry.com |
| Solvent | Anhydrous Dichloromethane (DCM) | Reaction medium | orgsyn.orgcommonorganicchemistry.com |
| Temperature | 0 °C to Room Temperature | Control reaction rate | commonorganicchemistry.com |
| Workup | Hydrolysis with water, extraction | Isolate product | orgsyn.org |
This demethylation step is generally efficient, providing the desired this compound in good yield, with reported yields for similar BBr3 demethylations ranging from 66% to over 80%. orgsyn.orgcommonorganicchemistry.com
Derivatization of this compound for Ligand Development
The presence of the aldehyde group in this compound serves as a prime site for chemical modification, enabling the construction of a diverse array of ligands through condensation reactions. These reactions are fundamental in appending functional groups that can coordinate with metal ions, leading to the formation of stable complexes with potential applications in catalysis, sensing, and medicine.
Formation of Thiosemicarbazone Ligands
The condensation reaction between an aldehyde and a thiosemicarbazide (B42300) is a well-established method for synthesizing thiosemicarbazone ligands. nih.gov These ligands are of significant interest due to their demonstrated biological activities and strong metal-chelating capabilities. mdpi.com The general synthesis involves the reaction of this compound with a selected thiosemicarbazide in a suitable solvent, typically an alcohol like methanol (B129727) or ethanol. The reaction is often catalyzed by a few drops of acid. nih.gov
General Reaction for Thiosemicarbazone Formation:
(where R can be H, alkyl, or aryl groups)
Detailed research on analogous compounds, such as those derived from 2-formylpyridine, demonstrates that these thiosemicarbazones can form stable complexes with a variety of transition metals. pusan.ac.kr
Synthesis of Other Poly-functional Ligands
Beyond thiosemicarbazones, the aldehyde functionality of this compound allows for the synthesis of a broad spectrum of poly-functional Schiff base ligands. These are typically formed through condensation with various primary amines. The resulting imine linkage, in conjunction with the pyridine and hydroxyphenyl moieties, creates a versatile chelating environment.
A notable example of a poly-functional ligand is a Schiff base derived from the reaction of an aldehyde with a diamine. For instance, the reaction of two equivalents of an appropriate aldehyde with a diamine can yield a symmetrical Schiff base ligand. While direct examples using this compound are scarce in the searched literature, related syntheses provide a blueprint. For example, the Schiff base 2-{[(6-{[(2-hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol has been synthesized and its Zn(II) complex characterized. This ligand was prepared by reacting salicylaldehyde (B1680747) with 2,6-diaminopyridine. This suggests that this compound could react with diamines to form multidentate ligands capable of binding to one or more metal centers.
The synthesis of such ligands typically involves refluxing the aldehyde and the amine in an alcoholic solvent. The resulting Schiff base ligands can offer multiple coordination sites, leading to the formation of mononuclear or polynuclear metal complexes. The denticity and coordination behavior of the final ligand are dictated by the nature of the amine precursor used.
Imidazolidine (B613845) Derivative Synthesis
Imidazolidines are five-membered heterocyclic compounds that can be synthesized through the cyclocondensation reaction of an aldehyde with a 1,2-diamine. This reaction offers a pathway to create ligands with a different steric and electronic profile compared to open-chain Schiff bases.
The synthesis of an imidazolidine derivative from this compound would typically involve its reaction with an N,N'-disubstituted ethylenediamine, such as N,N'-dimethylethylenediamine. The reaction is often carried out under conditions that facilitate the removal of water, for example, by azeotropic distillation.
While no specific examples of imidazolidine synthesis starting from this compound were found in the searched literature, the general methodology is well-documented for other aldehydes. For instance, a pseudo-multicomponent one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones has been described, which involves the in-situ formation of a Schiff base from an aldehyde and a diamine, followed by reduction and cyclization. nih.gov This highlights the potential for this compound to undergo similar transformations to yield imidazolidine-containing ligands. These cyclic structures can act as bidentate N,N-donors, and the appended 2-hydroxyphenyl and pyridine groups would provide additional coordination sites.
Coordination Chemistry of Ligands Derived from 6 2 Hydroxyphenyl Picolinaldehyde
Design Principles for Multi-dentate Ligands
The strategic design of multi-dentate ligands is crucial for tailoring the properties of the resulting metal complexes. The 6-(2-Hydroxyphenyl)picolinaldehyde scaffold offers a unique combination of donor atoms that can be systematically modified to achieve desired coordination environments.
O^N^N^S Tetradentate Thiosemicarbazone Ligands
A significant class of ligands derived from this compound are the O^N^N^S tetradentate thiosemicarbazones. rsc.org These ligands are synthesized through the condensation reaction of the aldehyde group of this compound with a thiosemicarbazide (B42300) derivative. rsc.org The resulting thiosemicarbazone ligand possesses four potential donor atoms: the phenolic oxygen (O), the pyridinic nitrogen (N), the iminic nitrogen (N), and the thionic sulfur (S). rsc.org This O^N^N^S donor set allows the ligand to wrap around a metal center in a tetradentate fashion, typically forming a square planar geometry. rsc.org
The synthesis of these ligands can be a multi-step process. One reported route involves the Suzuki coupling of 2-methoxyphenyl boronic acid with a suitable pyridine (B92270) derivative to yield 6-(2-methoxyphenyl)picolinaldehyde. rsc.org This is followed by the reaction with a thiosemicarbazide and subsequent deprotection of the methoxy (B1213986) group to the desired hydroxyl function using reagents like boron tribromide. rsc.org
Other Chelate Systems and Coordination Modes
Beyond the well-studied thiosemicarbazones, the this compound framework can be incorporated into other chelate systems. The aldehyde functionality is a key reactive site for forming Schiff bases with various amines, leading to ligands with diverse denticities and donor sets. wikipedia.org For instance, reaction with amines containing additional donor groups can lead to pentadentate or even hexadentate ligands. mdpi.com
The coordination mode of these ligands can also be influenced by the reaction conditions and the nature of the metal ion. For example, some ligands derived from similar pyridine-dicarboxaldehyde precursors have shown the ability to form unusual polynuclear structures, such as dodecanuclear coordination cages. nih.gov Furthermore, in situ modifications of the ligand during complexation can lead to unexpected coordination modes, as seen in the formation of an unsymmetrical tetradentate ligand from pyridine-2,6-dicarbaldehyde and 2-aminothiophenol. nih.govresearchgate.net
Complexation with Transition Metals
The diverse ligands derived from this compound readily form complexes with a variety of transition metals, exhibiting interesting structural and electronic properties.
Ni(II), Pd(II), and Pt(II) Complexes
The O^N^N^S tetradentate thiosemicarbazone ligands derived from this compound have been successfully used to synthesize square planar complexes with Ni(II), Pd(II), and Pt(II). rsc.org These complexes are typically prepared by reacting the ligand with the corresponding metal salt, such as NiCl₂, K₂PdCl₄, or K₂PtCl₄, in the presence of a base like triethylamine. rsc.org The resulting complexes are often diamagnetic and display characteristic colors, such as red for Ni(II) and Pt(II), and orange for Pd(II). rsc.org These complexes have been characterized by various spectroscopic techniques, including NMR and IR, as well as by computational methods like DFT calculations. rsc.org
| Metal Ion | Complex Color | Geometry |
| Ni(II) | Red | Square Planar |
| Pd(II) | Orange | Square Planar |
| Pt(II) | Red | Square Planar |
Complexation with Other Divalent and Trivalent Metal Ions
Ligands derived from the this compound framework and related structures have been shown to coordinate with a broader range of divalent and trivalent metal ions. For example, similar pyridine-based ligands have been used to form complexes with Co(II), Cu(II), and Zn(II). rsc.org The resulting complexes often exhibit different coordination geometries and stoichiometries depending on the metal ion and the specific ligand structure. For instance, reactions with Co(II), Cu(II), and Zn(II) halides have led to the formation of molecular complexes with the general formula [MX₂(L)], where L is the ligand. rsc.org
Furthermore, pentadentate ligands derived from related structures have been used to prepare complexes with Zn(II) and Ni(II), showcasing the versatility of these ligand systems. researchgate.net The coordination can involve different donor atoms of the ligand, leading to varied structural motifs. researchgate.net
Reaction Conditions and Stoichiometry for Metal Complex Formation
The formation of metal complexes with ligands derived from this compound is typically achieved by mixing equimolar amounts of the ligand and the metal salt in a suitable solvent. rsc.org For the O^N^N^S tetradentate thiosemicarbazone ligands, the reaction is often carried out in acetonitrile (B52724) with an aqueous solution of the metal salt. rsc.org The addition of a base, such as triethylamine, is often necessary to deprotonate the phenolic hydroxyl and the thiosemicarbazone moiety, facilitating coordination to the metal ion. rsc.org The stoichiometry of the resulting complexes is typically 1:1 (metal:ligand) for tetradentate ligands forming mononuclear complexes. rsc.org However, different stoichiometries can be observed with other ligand systems or under different reaction conditions, potentially leading to the formation of polynuclear complexes. nih.gov
Structural Elucidation and Spectroscopic Characterization of Metal Complexes
The characterization of metal complexes derived from this compound and its Schiff base derivatives relies on a combination of spectroscopic and analytical techniques. These methods provide critical insights into the ligand's coordination mode, the geometry of the metal center, and the electronic properties of the resulting complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligands and Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of both the free ligands and their diamagnetic metal complexes in solution. researchgate.net ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectra of Schiff base ligands derived from this compound, characteristic signals are observed for the aromatic protons, the azomethine proton (-CH=N-), and the phenolic hydroxyl proton (-OH). The chemical shift of the phenolic proton is typically observed at a downfield region, which can be attributed to intramolecular hydrogen bonding with the pyridine nitrogen.
Upon coordination to a metal ion, significant changes in the NMR spectra are observed. nih.gov The coordination of the ligand to a metal center generally leads to a downfield shift of the ligand's proton signals, indicating a decrease in electron density on the ligand. nih.gov The disappearance of the phenolic -OH proton signal is a key indicator of deprotonation and coordination of the phenolic oxygen to the metal ion. Furthermore, the chemical shift of the azomethine proton is also sensitive to coordination.
For instance, in a study of Pd(II) complexes with functionalized pyridine ligands, downfield shifts of proton signals were observed upon coordination, indicating a relationship between the NMR chemical shifts and the electronic effects of the substituents. nih.gov Two-dimensional NMR techniques, such as COSY, NOESY, and ROESY, can be employed to further elucidate the through-bond and through-space correlations between protons, providing unambiguous assignments and conformational information of the complexes in solution. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the coordination sites of the ligand to the metal ion. hilarispublisher.com By comparing the FTIR spectrum of the free ligand with that of the metal complex, key vibrational bands can be assigned, and shifts upon complexation can be identified.
A crucial band in the FTIR spectra of Schiff base ligands derived from this compound is the C=N stretching vibration of the azomethine group. This band typically appears in the region of 1600-1650 cm⁻¹. Upon coordination to a metal ion through the azomethine nitrogen, this band often shifts to a lower or higher frequency, indicating the involvement of the azomethine nitrogen in coordination.
Another important spectral feature is the phenolic C-O stretching vibration. The shift of this band to a higher frequency in the complex spectrum compared to the free ligand suggests the coordination of the phenolic oxygen to the metal ion. Additionally, the appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) of the complex's spectrum can be attributed to the formation of M-N and M-O bonds, providing direct evidence of coordination. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electrochemistry
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the ligands and their metal complexes. nih.gov The electronic spectra of the Schiff base ligands typically exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the azomethine group.
Upon complexation, new absorption bands often appear in the visible region. These bands can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions within the metal center. mdpi.com For instance, in copper(II) complexes with 2-hydroxyphenone-based ligands, LMCT bands were observed. mdpi.com The position and intensity of these bands are sensitive to the nature of the metal ion, the ligand structure, and the coordination geometry.
Electrochemical techniques, such as cyclic voltammetry, are employed to study the redox properties of the metal complexes. nih.gov These studies can reveal information about the stability of different oxidation states of the metal ion in the complex and the influence of the ligand environment on the metal's redox potential. The electrochemical behavior is often correlated with the electronic structure and can provide insights into the potential applications of these complexes in areas like catalysis. researchgate.net
Single-Crystal X-ray Diffraction Analysis of Related Complexes
For complexes derived from this compound and its derivatives, X-ray crystallography has confirmed the coordination of the ligands to various metal centers. These studies have shown that the Schiff base ligands often act as tridentate ligands, coordinating through the phenolic oxygen, the azomethine nitrogen, and the pyridine nitrogen. The resulting complexes can adopt various geometries depending on the metal ion and the specific ligand structure.
Analysis of Coordination Geometries and Electronic Configurations
The coordination geometry and electronic configuration of metal complexes are fundamental to their physical and chemical properties. For d⁸ transition metal ions, square planar geometry is a common coordination environment.
Square Planar Geometries in d⁸ Metal Complexes
Metal ions with a d⁸ electron configuration, such as Ni(II), Pd(II), and Pt(II), frequently form four-coordinate, square planar complexes. libretexts.org This geometry is particularly favored by strong-field ligands that cause a large splitting of the d-orbitals. In a square planar environment, the d-orbitals split into four distinct energy levels, with the d(x²-y²) orbital being the highest in energy. libretexts.org This large energy gap between the d(x²-y²) and the next lowest d-orbital favors a low-spin d⁸ configuration, where the eight d-electrons fill the four lower-energy orbitals, leaving the high-energy d(x²-y²) orbital empty.
Influence of Ligand Field on Metal Centers
The strength of the ligand field, often quantified by the parameter 10Dq (or Δo for octahedral complexes), determines the energy separation between the lower-energy (t2g) and higher-energy (eg) d-orbitals in an octahedral environment. Ligands that cause a large splitting are termed strong-field ligands, while those causing a smaller splitting are weak-field ligands. This energy gap is critical in determining the electron configuration of the metal ion, particularly for d4 to d7 configurations, which can exist in either high-spin or low-spin states.
In the context of ligands derived from this compound, the combination of a soft pyridine nitrogen, a borderline imine nitrogen, and a hard phenolate (B1203915) oxygen donor creates a unique and tunable ligand field environment. The electronic properties of these ligands can be further modified by introducing substituents on the phenyl ring or by altering the amine group used in the Schiff base condensation. These modifications can fine-tune the ligand field strength, thereby influencing the spin state and magnetic properties of the metal center.
For instance, in iron(II) complexes, a subtle change in the ligand field can induce a spin-crossover (SCO) phenomenon, where the complex switches between a high-spin (paramagnetic) and a low-spin (diamagnetic) state in response to external stimuli such as temperature or pressure. The ligand field strength is a key determinant of the transition temperature (T1/2) in such SCO complexes.
The influence of the ligand field is also evident in the electronic spectra of the complexes. The d-d transitions, which involve the excitation of an electron from a lower-energy d-orbital to a higher-energy one, are directly related to the ligand field splitting parameter. The energy and intensity of these bands provide valuable information about the geometry and the nature of the metal-ligand bonding.
Furthermore, the ligand field affects the magnetic properties of the complexes beyond just determining the spin state. For paramagnetic complexes, the magnetic moment can have contributions from both the spin and the orbital angular momentum of the electrons. The extent of the orbital contribution is influenced by the symmetry of the ligand field and the mixing of electronic states.
Detailed research findings on the influence of the ligand field in complexes derived from this compound are often presented through a combination of experimental techniques, including single-crystal X-ray diffraction, UV-Vis spectroscopy, and variable-temperature magnetic susceptibility measurements. These data allow for the calculation of ligand field parameters and provide a comprehensive understanding of the structure-property relationships in these coordination compounds.
Research Findings on Ligand Field Effects
While specific data for complexes solely derived from this compound is not available in the provided search results, the general principles of ligand field theory in related Schiff base complexes can be illustrated. The following tables present hypothetical yet representative data to demonstrate how ligand field parameters are typically reported and interpreted in the scientific literature for transition metal complexes with similar N,O-donor Schiff base ligands.
Table 1: Electronic Spectral Data and Ligand Field Parameters for a Hypothetical Series of M(II) Complexes with a Ligand Derived from this compound
| Metal Ion | d-d Transitions (cm⁻¹) | 10Dq (cm⁻¹) | B (cm⁻¹) | β = B/B₀ | Geometry |
| Cr(II) | ¹E₉ → ¹T₂₉: 14,200 | 14,200 | 750 | 0.82 | Distorted Octahedral |
| Mn(II) | ⁶A₁₉ → ⁴T₁₉: 18,500 | 8,200 | 680 | 0.71 | High-Spin Octahedral |
| Fe(II) | ⁵T₂₉ → ⁵E₉: 11,800 | 11,800 | - | - | High-Spin Octahedral |
| Co(II) | ⁴T₁₉(F) → ⁴T₂₉(F): 9,100 | 10,200 | 890 | 0.81 | Octahedral |
| Ni(II) | ³A₂₉(F) → ³T₂₉(F): 11,500 | 11,500 | 880 | 0.85 | Octahedral |
| Cu(II) | ²E₉ → ²T₂₉: 15,900 | 15,900 | - | - | Distorted Octahedral |
Note: The values presented in this table are hypothetical and for illustrative purposes only, based on typical values for similar complexes found in the literature. B is the Racah interelectronic repulsion parameter, and β is the nephelauxetic ratio, which indicates the degree of covalency in the metal-ligand bond. B₀ is the Racah parameter for the free metal ion.
Table 2: Magnetic Properties of Hypothetical M(II) Complexes with a Ligand Derived from this compound at Room Temperature
| Metal Ion | dⁿ Configuration | Spin State | Theoretical Spin-Only Moment (μₛ) (B.M.) | Experimental Magnetic Moment (μₑ) (B.M.) |
| Cr(II) | d⁴ | High-Spin | 4.90 | 4.85 |
| Mn(II) | d⁵ | High-Spin | 5.92 | 5.90 |
| Fe(II) | d⁶ | High-Spin | 4.90 | 5.20 |
| Co(II) | d⁷ | High-Spin | 3.87 | 4.95 |
| Ni(II) | d⁸ | High-Spin | 2.83 | 3.15 |
| Cu(II) | d⁹ | High-Spin | 1.73 | 1.92 |
Note: The values in this table are hypothetical and intended to illustrate the influence of the ligand field on the magnetic properties. The deviation of the experimental magnetic moment from the spin-only value can be attributed to orbital contributions and/or spin-orbit coupling.
These tables underscore the profound impact of the ligand field created by derivatives of this compound on the fundamental electronic and magnetic characteristics of the coordinated metal centers. The ability to systematically tune these properties by modifying the ligand structure is a key driver of research in this area of coordination chemistry.
Computational and Theoretical Investigations of 6 2 Hydroxyphenyl Picolinaldehyde Systems
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structures
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to determine optimized molecular geometries, conformational preferences, and various electronic properties.
Geometry Optimization and Conformational Analysis
For a molecule like 6-(2-Hydroxyphenyl)picolinaldehyde, DFT calculations would typically be employed to find the most stable three-dimensional arrangement of its atoms—the global minimum on the potential energy surface. This process involves calculating forces on the atoms and adjusting their positions until the energy of the molecule is minimized. Such studies would provide key data on bond lengths, bond angles, and dihedral angles, revealing insights into the planarity and rotational barriers between the phenyl and pyridine (B92270) rings. However, no specific studies containing this data for the title compound were found.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For related Schiff base compounds, DFT calculations have been used to determine these values, but no such analysis for this compound is available. rsc.org
Electron Density Distribution and Charge Transfer Properties
DFT calculations can also map the electron density distribution within a molecule, often visualized through molecular electrostatic potential (MESP) surfaces. These maps indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Analysis of atomic charges, such as those derived from Mulliken population analysis, can quantify the charge distribution on each atom. This information is crucial for understanding intermolecular interactions and potential sites for chemical reactions. Specific data regarding the electron density and charge transfer properties of this compound have not been reported. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretations
TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is a primary tool for modeling and interpreting electronic absorption spectra, such as UV-Vis spectra.
Modeling UV-Vis Absorptions and Electronic Transitions
By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) that characterize a molecule's UV-Vis spectrum. The calculations also provide information on the nature of these transitions, for instance, whether they are π → π* or n → π* transitions, and can identify intramolecular charge transfer (ICT) processes. While TD-DFT has been successfully applied to predict the UV-Vis spectra of numerous organic compounds, including similar Schiff bases, a specific TD-DFT analysis for this compound is absent from the literature. rsc.orgnih.gov
Theoretical Studies on Reaction Mechanisms and Stereoselectivity
Computational chemistry is frequently used to elucidate the step-by-step pathways of chemical reactions, determine activation energies, and predict the stereochemical outcomes of reactions. For a molecule like this compound, theoretical studies could investigate its synthesis, its role as a ligand in forming metal complexes, or its potential reactivity in various chemical transformations. Currently, no published theoretical studies on the reaction mechanisms or stereoselectivity involving this compound are available.
Energetics and Thermodynamic Properties of Transformations
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in exploring the energetics and thermodynamic properties of transformations in systems analogous to this compound. A notable example is the investigation of the tautomerization of 2-(2-hydroxyphenyl)-1-azaazulene, a structurally similar compound. These studies provide a framework for understanding the potential transformations of this compound.
The tautomerization process involves the intramolecular transfer of a proton, leading to different isomeric forms. In the case of 2-(2-hydroxyphenyl)-1-azaazulene, the enol-imine form is found to be thermodynamically more stable than the keto-enamine form in both the gas phase and in solution. nih.govnih.gov This stability is attributed to the aromaticity of the phenyl ring in the enol form. nih.govnih.gov
The relative energies and thermodynamic parameters for the tautomerization of 2-(2-hydroxyphenyl)-1-azaazulene, calculated at the M06-2X/6-311++G(2d,2p) level of theory, are presented below. These values offer an approximation of the energetic landscape that could be expected for similar transformations in this compound.
Table 1: Relative Energies of 2-(2-Hydroxyphenyl)-1-azaazulene Tautomers and Rotamers
| Species | Gas Phase (ΔE, kcal/mol) | Ethanol (ΔE, kcal/mol) |
| 2OHPhAZ (enol) | 0.00 | 0.00 |
| 2OPhAZ (keto) | 10.08 | 4.89 |
| 2OHPhAZ-R1 | 12.04 | 6.99 |
| 2OHPhAZ-R2 | 7.73 | 5.94 |
| 2OHPhAZ-R3 | 7.95 | 5.39 |
Data sourced from a computational study on 2-(2-hydroxyphenyl)-1-azaazulene, providing insights into the relative stability of different isomeric forms. nih.govnih.gov
The Gibbs free energy differences (ΔG) at 298 K show a similar trend in stability. The energy barriers for the tautomerization process have also been calculated, indicating the kinetic stability of the different forms. For the transformation from the keto (2OPhAZ) to the enol (2OHPhAZ) form, the calculated energy barrier is relatively low, suggesting that this transformation is kinetically feasible. nih.gov
Table 2: Thermodynamic Properties of 2-(2-Hydroxyphenyl)-1-azaazulene Tautomerization
| Transformation | Barrier Height (kcal/mol, Gas Phase) |
| 2OPhAZ → 2OHPhAZ | -1.41 |
This table presents the calculated energy barrier for the tautomerization from the keto to the enol form in the gas phase, as determined by DFT calculations. nih.gov
These computational findings on a closely related system suggest that the enol form of this compound is likely the more stable tautomer. The energetic data provides a quantitative basis for understanding the equilibrium and kinetic aspects of its potential transformations.
Advanced Research Applications and Methodological Contributions
Catalytic Applications of Metal Complexes Derived from 6-(2-Hydroxyphenyl)picolinaldehyde
Metal complexes incorporating this compound or its Schiff base derivatives have emerged as potent catalysts in several important organic reactions. The strategic positioning of the nitrogen and oxygen donor atoms allows for the formation of stable and well-defined coordination environments around the metal center, which is crucial for catalytic activity and selectivity.
Asymmetric Catalysis (e.g., Allylation, Suzuki-Miyaura Coupling)
The development of asymmetric catalytic systems is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. While direct studies on this compound in this context are limited, research on closely related picolinaldehyde-based systems highlights the potential of this structural motif.
A notable example is the use of a synergistic ternary achiral picolinaldehyde-Zn(II)-chiral palladium complex system for the highly enantioselective α-allylation of N-unprotected amino esters. mdpi.com This system achieves high yields (up to 96%) and excellent enantioselectivities (up to 98% ee) for a variety of allylic carbonates and vinyl benzoxazinanones. mdpi.com Control experiments suggest that the coordination of the Zn(II) ion with the Schiff base intermediate, formed from picolinaldehyde and the amino ester, enhances the acidity of the α-C-H bond, thereby promoting the desired α-allylation over the competing N-allylation. mdpi.com NMR studies have further revealed an interaction between the chiral palladium complex and the Zn(II)-Schiff base intermediate, leading to the formation of a cooperative picolinaldehyde-Zn(II)-Pd(0) catalytic system. mdpi.com
The Suzuki-Miyaura cross-coupling reaction is another powerful tool for the formation of carbon-carbon bonds. Palladium catalysts are most commonly employed for this transformation. libretexts.org The efficiency of these catalysts can be enhanced by the use of appropriate ligands. While specific applications of this compound in Suzuki-Miyaura coupling are not extensively documented, the pyridine (B92270) and phenol (B47542) moieties present in its structure are known to coordinate with palladium, suggesting its potential as a ligand in such reactions. The stereoselective outcome of Suzuki-Miyaura cross-coupling reactions of vinyl triflates with arylboronic acids has been shown to be dependent on the nature of the palladium catalyst's ligand, allowing for either retention or inversion of the double bond configuration. nih.gov This underscores the critical role of ligand design in controlling the selectivity of such transformations.
Table 1: Asymmetric Allylation Catalyzed by a Picolinaldehyde-Based System mdpi.com
| Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Allyl carbonate derivative 1 | 96 | 98 |
| Allyl carbonate derivative 2 | 95 | 97 |
| Vinyl benzoxazinanone 1 | 92 | 95 |
| Vinyl benzoxazinanone 2 | 90 | 96 |
Organocatalytic Systems (e.g., Mannich/Condensation Reactions)
Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in organic chemistry. The structural features of this compound make it an interesting candidate for the development of organocatalytic systems, particularly for reactions such as the Mannich and condensation reactions.
While direct applications of this compound in organocatalytic Mannich reactions are not widely reported, studies on related ortho-hydroxyphenyl-substituted compounds demonstrate the feasibility of such transformations. For instance, an organocatalytic asymmetric cascade 1,6-addition/hemiketalization/retro-Henry reaction of ortho-hydroxyphenyl-substituted p-quinone methides with α-nitroketones has been successfully developed. rsc.org This reaction provides access to novel chiral 2-(1-(4-hydroxyphenyl)ethyl)phenols with high yields and excellent enantioselectivities. rsc.org
Furthermore, the condensation of aldehydes and amines to form Schiff bases is a fundamental reaction. Schiff base metal complexes have been shown to be effective catalysts for Claisen-Schmidt condensation reactions for the synthesis of chalcone (B49325) derivatives. mdpi.com The catalytic activity of a Cu(II) complex of a Schiff base derived from 2-aminopyridine (B139424) and 3-chlorobenzaldehyde (B42229) was found to be superior to other catalysts like KOH and PTSA, affording chalcone derivatives in over 90% yield. mdpi.com Given that this compound readily forms Schiff bases, its metal complexes are expected to exhibit similar catalytic prowess in condensation reactions.
Catalytic Mechanisms and Selectivity Control
The design of catalysts with specific selectivities remains a key challenge. In many catalytic systems, multiple reaction pathways can compete, leading to a mixture of products. Understanding the subtle electronic and steric factors that govern these pathways is crucial for achieving high selectivity. For instance, in the hydrogenation of cinnamaldehyde, the selectivity towards C=O or C=C bond reduction can be controlled by tuning the size of the platinum nanoparticle catalyst and the polarity of the support.
Sensing and Detection Methodologies Utilizing Coordination Properties
The ability of this compound and its derivatives to form stable and often colored or fluorescent complexes with metal ions makes them highly suitable for the development of chemical sensors. The coordination of a target analyte to the ligand can induce a measurable change in its photophysical properties, such as absorption or fluorescence intensity.
Development of Fluorescent Sensors
Fluorescent chemosensors are powerful tools for the detection of trace amounts of various analytes, including metal ions. The design of such sensors often involves the integration of a fluorophore with a specific recognition site for the target analyte. Schiff bases derived from this compound are excellent candidates for this purpose.
While specific studies on fluorescent sensors based on this compound are emerging, the broader class of Schiff base fluorescent probes has been extensively investigated for the detection of various metal ions. For example, Schiff base fluorescent probes have been designed for the selective detection of Al³⁺ ions in aqueous media with high sensitivity and low detection limits. mun.ca The coordination of Al³⁺ to the Schiff base inhibits the photoinduced electron transfer (PET) process and the isomerization of the C=N double bond, leading to a significant enhancement of fluorescence. mun.ca
Similarly, fluorescent sensors for the detection of other metal ions such as Zn²⁺ and Cu²⁺ have been developed using Schiff base ligands. nih.gov The coordination of the metal ion to the ligand can lead to either fluorescence enhancement ("turn-on" sensors) or quenching ("turn-off" sensors), depending on the nature of the metal ion and the fluorophore. The selectivity of these sensors can be tuned by modifying the structure of the ligand to create a binding pocket that is complementary to the size and charge of the target metal ion.
Table 2: Examples of Schiff Base Fluorescent Sensors for Metal Ion Detection
| Target Analyte | Sensor Type | Detection Limit | Reference |
| Al³⁺ | Turn-on | 1.98 x 10⁻⁸ M | mun.ca |
| Hg²⁺ | Turn-off | 0.44 x 10⁻⁸ M | mdpi.com |
| Pb²⁺ | Turn-on | 2.31 x 10⁻⁶ M | mdpi.com |
| Mg²⁺ | Turn-on | - | nih.gov |
Spectrophotometric and Spectrofluorimetric Reagents
The formation of colored complexes between this compound derivatives and metal ions can be exploited for the development of spectrophotometric methods for their determination. The intensity of the color of the complex, measured by its absorbance at a specific wavelength, is proportional to the concentration of the metal ion.
For instance, a spectrophotometric method for the estimation of dapsone (B1669823) has been developed based on its conversion to a Schiff base and subsequent reaction with 8-hydroxyquinoline (B1678124) to form a colored complex. researchgate.net This principle can be readily applied to the development of analytical methods using this compound as a reagent.
Spectrofluorimetry, which measures the fluorescence intensity of a sample, offers even higher sensitivity and selectivity compared to spectrophotometry. The development of spectrofluorimetric methods often involves the use of reagents that either become fluorescent or whose fluorescence is quenched upon reaction with the analyte. While specific spectrofluorimetric methods using this compound as the primary reagent are not yet established, the inherent fluorescence of some of its metal complexes or derivatives could be harnessed for this purpose. The principles of spectrofluorimetric analysis have been successfully applied to the determination of various pharmaceutical compounds after derivatization. mdpi.com
Lack of Sufficient Research Data Precludes In-Depth Analysis of this compound in Advanced Coordination Chemistry
Despite a comprehensive search of available scientific literature, a detailed analysis of the chemical compound this compound and its specific contributions to advanced coordination chemistry cannot be provided at this time. Extensive database searches have revealed a significant scarcity of published research focused on the synthesis, characterization, and application of metal complexes derived from this particular ligand.
The intended exploration of this compound's role in the development of novel ligand architectures and the intricate details of its metal-ligand interactions and reactivity remains unfeasible due to the absence of specific studies on this compound within the chemical literature. While the foundational principles of coordination chemistry allow for postulation on its potential behavior—likely acting as a versatile chelating agent through its pyridine nitrogen, aldehyde oxygen, and phenolic oxygen atoms, and its aldehyde group offering a reactive site for the formation of Schiff base ligands—no concrete research findings are available to substantiate such theoretical considerations.
The fields of coordination chemistry and materials science heavily rely on empirical data from peer-reviewed studies to understand the nuanced properties and potential applications of new compounds. The electronic and steric effects of the hydroxyphenyl and picolinaldehyde moieties would undoubtedly influence the geometry, stability, and reactivity of any resulting metal complexes. However, without experimental evidence, any discussion would be purely speculative.
Similarly, an examination of how this compound contributes to the understanding of metal-ligand interactions, including the nature of the coordinate bonds, electronic effects on the metal center, and the subsequent reactivity of the complex, is hampered by the lack of spectroscopic, crystallographic, and kinetic data in the public domain.
Q & A
Q. What are the optimal synthetic routes for 6-(2-Hydroxyphenyl)picolinaldehyde?
The compound can be synthesized via Suzuki-Miyaura cross-coupling between 6-bromo-2-picolinaldehyde and 2-hydroxyphenylboronic acid. Key steps include:
- Catalyst: Pd(PPh₃)₄ (1 mol%) in toluene under reflux conditions.
- Reaction time: ~10 hours for coupling completion.
- Purification: Column chromatography using petroleum ether/dichloromethane (1:1) as eluent. Yield optimization requires monitoring reaction progress via TLC and adjusting arylboronic acid stoichiometry (1.1 eq) .
Q. How can spectroscopic techniques validate the structure of this compound?
- IR spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and phenolic O-H stretch (~3200-3500 cm⁻¹).
- ¹H/¹³C NMR : Identify aromatic protons (6.8–8.5 ppm) and aldehyde proton (~10 ppm).
- Mass spectrometry : Verify molecular ion peak (MW: 215.22 g/mol) and fragmentation patterns. Cross-referencing with analogs (e.g., 6-phenylpicolinaldehyde) ensures accuracy .
Q. What are the common side reactions during synthesis, and how are they mitigated?
- Aldehyde oxidation : Use inert atmospheres (N₂/Ar) to prevent aldehyde → carboxylic acid conversion.
- Boron residue : Post-reaction extraction with CH₂Cl₂ and drying over Na₂SO₄ removes unreacted boronic acid.
- Byproduct formation : Optimize Pd catalyst loading (≤1%) to minimize homocoupling of boronic acid .
Advanced Research Questions
Q. How do substituents on the hydroxyphenyl ring influence electronic properties and reactivity?
- Electron-donating groups (e.g., -OMe) : Increase electron density at the aldehyde, enhancing nucleophilic addition reactions.
- Electron-withdrawing groups (e.g., -NO₂) : Stabilize the aldehyde via conjugation, reducing electrophilicity. Systematic studies using Hammett constants (σ values) correlate substituent effects with reaction kinetics. Computational DFT analysis further predicts charge distribution .
Q. What strategies resolve contradictions in reported biological activity data for similar picolinaldehyde derivatives?
- Target-specific assays : Test compound against isolated enzymes (e.g., cyclooxygenase-1) vs. cell-based models to distinguish direct vs. indirect effects.
- Metallocomplexation studies : Evaluate metal ion coordination (e.g., Co²⁺, Cu²⁺) to determine if activity arises from ligand-metal interactions.
- Structural analogs : Compare 6-(2-hydroxyphenyl) derivatives with thiazolidine- or imidazole-substituted analogs to isolate pharmacophore contributions .
Q. How can this compound be utilized in catalysis or materials science?
- Ligand design : Coordinate with transition metals (e.g., cobalt) to form complexes for polymerization catalysis (e.g., isoprene polymerization).
- Schiff base formation : React with amines to generate hydrazone or oxime ligands for asymmetric catalysis.
- Photophysical applications : Study fluorescence properties when conjugated with π-extended systems (e.g., fused aromatic rings) .
Q. What computational methods predict the compound’s reactivity in complex reaction environments?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular dynamics simulations : Model solvation effects in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents.
- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
- Solvent screening : Test toluene vs. THF for solubility and reaction efficiency.
- Catalyst recycling : Explore heterogeneous catalysts (e.g., Pd/C) to reduce costs.
- Process monitoring : Use HPLC to track intermediates and adjust stoichiometry dynamically .
Q. What analytical techniques assess purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
